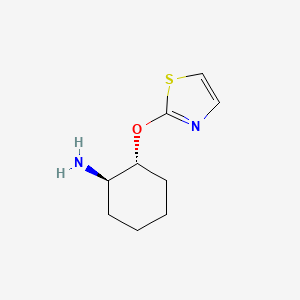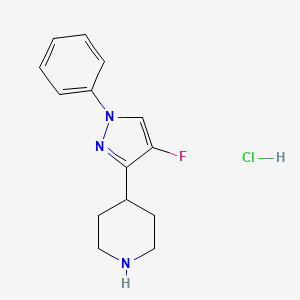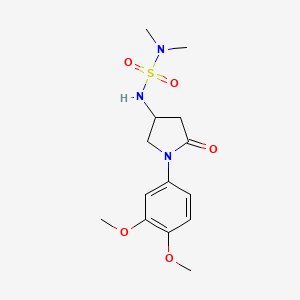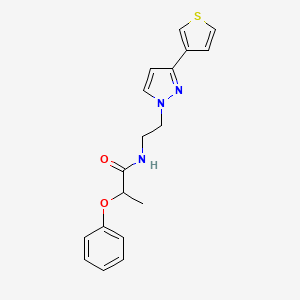
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antidepressant Activity
Research has shown that compounds structurally related to 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have potential antidepressant properties. For example, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated antidepressant activity in preclinical evaluations, reducing immobility time in animal models, suggesting therapeutic potential as antidepressant medications (Mathew, Suresh, & Anbazhagan, 2014).
Molecular Docking and Quantum Chemical Calculations
The compound and its analogs have been studied through molecular docking and quantum chemical calculations to understand their molecular structure and potential interactions with biological targets. These studies include analysis of molecular electrostatic potential, HOMO - LUMO, and Fukui functions, aiding in predicting the biological effects of these compounds (Viji et al., 2020).
Antimicrobial and Anti-Inflammatory Agents
Derivatives of this compound have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. This includes a range of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, which were tested for anti-bacterial and antifungal activities, as well as for their potential as anti-inflammatory agents (Kendre, Landge, & Bhusare, 2015).
Anti-Tumor Activities
Compounds similar to 2-phenoxy-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)propanamide have been evaluated for their anti-tumor properties. For instance, a study on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016).
Calcium Antagonist and Antioxidant Activity
Research has identified compounds with structural similarities as novel types of Ca2+ antagonists with both Ca2+ overload inhibition and antioxidant activity. These findings are significant for the development of new therapeutic agents (Kato et al., 1999).
Leukotriene B4 Receptor Antagonists
Studies have designed and prepared a series of (hydroxyphenyl)pyrazoles as leukotriene B4 receptor antagonists, demonstrating significant biological activity and potential therapeutic applications (Harper et al., 1994).
Propiedades
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14(23-16-5-3-2-4-6-16)18(22)19-9-11-21-10-7-17(20-21)15-8-12-24-13-15/h2-8,10,12-14H,9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJSYYXBGGYGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=CC(=N1)C2=CSC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

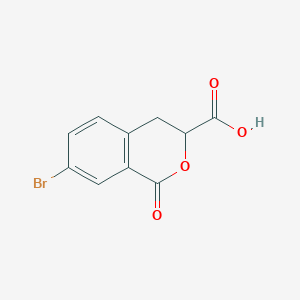
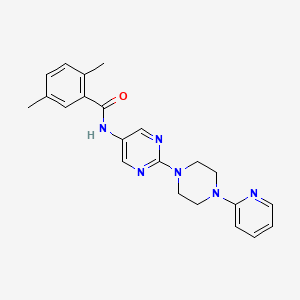
![N-[cyano(oxolan-3-yl)methyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propanamide](/img/structure/B2965442.png)


![7-Chloro-N-cyclopropyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine](/img/structure/B2965449.png)
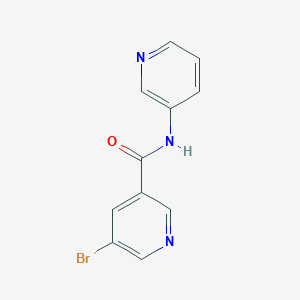
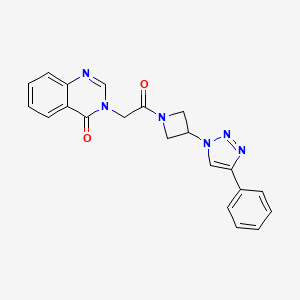
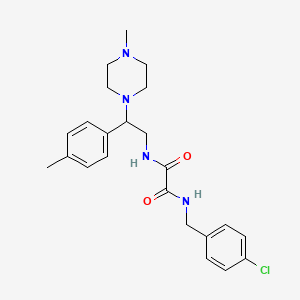
![4-propyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2965456.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2965457.png)
